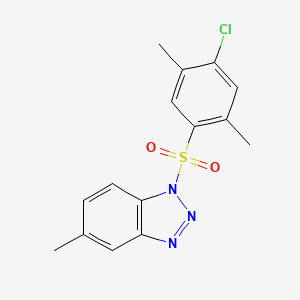

![molecular formula C6H12ClNO B2670338 rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride CAS No. 2095192-21-3](/img/structure/B2670338.png)

rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

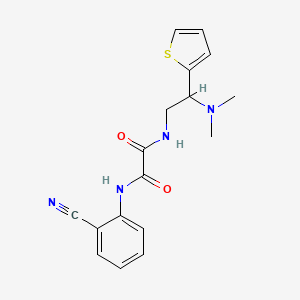

The compound “rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride” belongs to a class of organic compounds known as azabicyclo[3.2.0]heptanes. These are organic compounds containing a bicyclic structure that is made up of a three-member ring and a seven-member ring, one of which has a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a bicyclic system with a three-membered ring fused to a seven-membered ring. The presence of a nitrogen atom (aza-) and a hydroxyl group (-ol) are also indicated .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The hydroxyl group (-OH) could potentially be involved in reactions such as esterification or substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the hydroxyl group (-OH) could result in hydrogen bonding, affecting properties such as solubility .科学的研究の応用

PET Imaging Agent for α7-nAChR

"rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride" has been explored as a potential PET imaging agent for the α7 nicotinic acetylcholine receptors (α7-nAChR) in the brain. The synthesis and in vivo evaluation of this compound, alongside its role in imaging cerebral α7-nAChRs in mice, have been documented. The studies highlight its ability to penetrate the blood-brain barrier and specifically label α7-nAChRs, indicating its promise as a PET tracer for neurological research and diagnostics (Gao et al., 2012).

Microbial Baeyer-Villiger Reaction

The compound has also been utilized in the microbial Baeyer-Villiger reaction to produce sarkomycin A, a potent anticancer agent. This novel approach underscores the versatility of "rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride" in synthetic organic chemistry and its potential in facilitating the production of complex organic molecules with significant biological activity (Königsberger & Griengl, 1994).

Kinetic Resolution and Synthesis

Research has also focused on the kinetic resolution of racemic compounds using genetically engineered Saccharomyces cerevisiae, where "rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride" serves as a key intermediate. This method highlights its importance in the enantioselective synthesis of optically pure compounds, which are crucial in drug development and various fields of chemistry (Carlquist et al., 2009).

Versatile Intermediate for Nucleoside Analogues

Additionally, its role as a versatile intermediate in the synthesis of cyclopentyl carbocyclic 2-deoxy-, 3-deoxy-, and ara-ribonucleoside analogues has been documented. The compound's utility in creating nucleoside analogues underscores its significant potential in medicinal chemistry, particularly in the development of antiviral and anticancer drugs (Dominguez & Cullis, 1999).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1R,5S,6R)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-6-1-4-2-7-3-5(4)6;/h4-8H,1-3H2;1H/t4-,5+,6+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKPHELWJMSDHY-FPKZOZHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC2C1O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CNC[C@H]2[C@@H]1O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

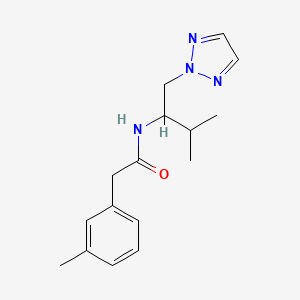

![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2670256.png)

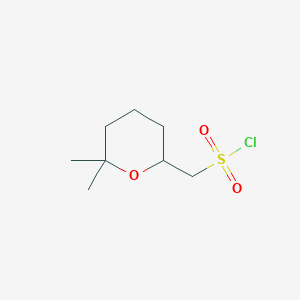

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2670258.png)

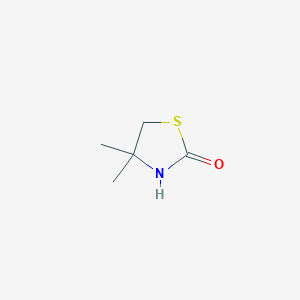

![3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B2670263.png)

![[4-(Trifluoromethyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2670264.png)

![(4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone](/img/structure/B2670265.png)

![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2670272.png)

![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)

![5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2670276.png)